Trimellitic anhydride chloride

Description

Properties

IUPAC Name |

1,3-dioxo-2-benzofuran-5-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H3ClO4/c10-7(11)4-1-2-5-6(3-4)9(13)14-8(5)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJMOHBDCGXJLNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)Cl)C(=O)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H3ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9061621 | |

| Record name | 5-Isobenzofurancarbonyl chloride, 1,3-dihydro-1,3-dioxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9061621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1204-28-0 | |

| Record name | Trimellitic anhydride chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1204-28-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trimellitic anhydride chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001204280 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trimellitic anhydride chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89728 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Isobenzofurancarbonyl chloride, 1,3-dihydro-1,3-dioxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 5-Isobenzofurancarbonyl chloride, 1,3-dihydro-1,3-dioxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9061621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloroformylphthalic anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.522 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIMELLITIC ANHYDRIDE CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56231EU26X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Trimellitic Anhydride Chloride: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimellitic anhydride (B1165640) chloride (TMAC), systematically known as 1,3-dioxo-1,3-dihydro-2-benzofuran-5-carbonyl chloride, is a trifunctional aromatic compound of significant interest in polymer chemistry and as a versatile intermediate in organic synthesis.[1] Its unique structure, featuring both a cyclic anhydride and an acyl chloride group, imparts a high degree of reactivity, making it a valuable building block for high-performance polymers such as polyamide-imides (PAIs).[2][3] This technical guide provides a comprehensive overview of the chemical properties, structure, and key experimental protocols related to trimellitic anhydride chloride.

Chemical Structure and Identification

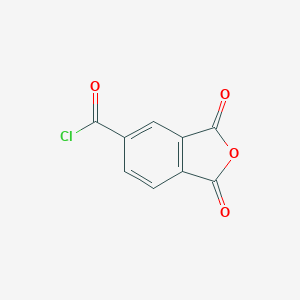

This compound is a derivative of trimellitic acid, featuring a five-membered anhydride ring fused to a benzene (B151609) ring, with a chlorocarbonyl group attached to the aromatic ring.

Structure:

Caption: Chemical structure of this compound.

Identifiers:

-

IUPAC Name: 1,3-dioxo-1,3-dihydro-2-benzofuran-5-carbonyl chloride[1]

-

CAS Number: 1204-28-0[1]

-

Synonyms: 4-(Chloroformyl)phthalic anhydride, Trimellitic acid anhydride chloride, TMAC[1]

Physicochemical Properties

This compound is a white crystalline solid at room temperature. A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₃ClO₄ | [1] |

| Molecular Weight | 210.57 g/mol | [1] |

| Melting Point | 67-70 °C | [4] |

| Boiling Point | 120-124 °C at 0.1 torr | N/A |

| Appearance | White solid | N/A |

| Solubility | Insoluble in water | N/A |

Spectroscopic Data

The structural features of this compound can be elucidated through various spectroscopic techniques.

FT-IR Spectroscopy

The FT-IR spectrum of this compound is characterized by strong absorption bands corresponding to the carbonyl groups of the anhydride and the acyl chloride.

| Wavenumber (cm⁻¹) | Assignment |

| ~1850 | C=O stretch (anhydride, symmetric) |

| ~1780 | C=O stretch (anhydride, asymmetric) |

| ~1740 | C=O stretch (acyl chloride) |

| ~1600, ~1480 | C=C stretch (aromatic) |

| ~800-600 | C-Cl stretch |

Note: The exact peak positions may vary slightly depending on the sample preparation and instrument.

NMR Spectroscopy

¹H-NMR: The proton NMR spectrum of this compound would be expected to show signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts and coupling patterns would be influenced by the electron-withdrawing nature of the anhydride and acyl chloride groups.

¹³C-NMR: The carbon NMR spectrum provides information on the different carbon environments within the molecule.

| Chemical Shift (ppm) | Assignment |

| ~168 | C=O (acyl chloride) |

| ~162 | C=O (anhydride) |

| ~140-120 | Aromatic carbons |

Note: The provided NMR data is based on predicted values and typical ranges for similar functional groups.

Mass Spectrometry

The mass spectrum of this compound would exhibit a molecular ion peak corresponding to its molecular weight. Due to the presence of chlorine, an M+2 peak with an intensity of approximately one-third of the molecular ion peak is expected, reflecting the natural isotopic abundance of ³⁵Cl and ³⁷Cl.[5] Common fragmentation patterns would likely involve the loss of CO, Cl, and COCl from the molecular ion.

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound is the reaction of trimellitic anhydride with thionyl chloride.[6]

Reaction Scheme:

Caption: Synthesis of this compound.

Detailed Protocol:

-

To a reaction flask equipped with a reflux condenser and a stirring mechanism, add trimellitic anhydride (1 molar equivalent) and a suitable solvent (e.g., toluene).[7]

-

Add thionyl chloride (1.2 to 2.0 molar equivalents) to the mixture. The addition can be done dropwise.[7]

-

Optionally, a catalyst such as N,N-dimethylformamide (DMF) or pyridine (B92270) can be added to facilitate the reaction.[6]

-

Heat the reaction mixture to reflux (typically 80-90 °C) and maintain for a period of 6 to 10 hours, or until the evolution of gas (HCl and SO₂) ceases.[7]

-

After the reaction is complete, remove the excess thionyl chloride and solvent by distillation under reduced pressure.[7]

-

The crude product can be purified by vacuum distillation, collecting the fraction at 180-190 °C under high vacuum.[7]

-

The resulting product is a white crystalline solid upon cooling.[7]

Purification by Recrystallization

For applications requiring high purity, this compound can be further purified by recrystallization.

General Protocol:

-

Dissolve the crude this compound in a minimal amount of a suitable hot solvent. A non-polar solvent like pseudocumene has been shown to be effective for the parent compound, trimellitic anhydride, and could be a starting point for optimization.[8]

-

If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, followed by hot filtration to remove the charcoal.

-

Allow the hot, saturated solution to cool slowly to room temperature to induce crystallization. Further cooling in an ice bath can maximize the yield.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent to remove any residual impurities.

-

Dry the crystals under vacuum to remove any remaining solvent.

Synthesis of Polyamide-imide (PAI)

This compound is a key monomer in the synthesis of high-performance polyamide-imides. The polymerization typically proceeds via a low-temperature polycondensation reaction with an aromatic diamine.[2][3]

Experimental Workflow:

Caption: Workflow for the synthesis of polyamide-imide.

Detailed Protocol:

-

In a reaction vessel under an inert atmosphere (e.g., nitrogen), dissolve an aromatic diamine (e.g., 4,4'-oxydianiline) in a dry, polar aprotic solvent such as N,N-dimethylacetamide (DMAc).[9]

-

Cool the stirred solution to a low temperature, typically between 0°C and 10°C.[9]

-

Slowly add a stoichiometric amount of this compound to the diamine solution. The reaction is exothermic and the temperature should be controlled.

-

Continue stirring the reaction mixture at a low temperature for several hours to form the poly(amic acid) precursor.

-

The poly(amic acid) can then be converted to the final polyamide-imide through either chemical or thermal imidization.[9]

-

Chemical Imidization: Add a dehydrating agent such as acetic anhydride and a catalyst like triethylamine (B128534) to the poly(amic acid) solution and stir at room temperature.[9]

-

Thermal Imidization: Cast the poly(amic acid) solution as a film and heat it at elevated temperatures (e.g., up to 300°C) to drive off water and form the imide rings.[9]

-

-

Precipitate the resulting polyamide-imide by pouring the reaction mixture into a non-solvent like water or methanol.

-

Collect the polymer by filtration, wash it thoroughly with the non-solvent, and dry it under vacuum.

Conclusion

This compound is a highly reactive and versatile chemical intermediate with significant applications in the synthesis of high-performance polymers. Its dual functionality allows for the creation of complex polymer architectures with desirable thermal and mechanical properties. A thorough understanding of its chemical properties, structure, and reaction conditions is crucial for its effective utilization in research and industrial applications. This guide provides a foundational understanding for professionals working with this important compound.

References

- 1. This compound | C9H3ClO4 | CID 70998 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ineosopen.org [ineosopen.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. CN103626729A - Preparation method of this compound - Google Patents [patents.google.com]

- 8. US4797497A - Trimellitic anhydride purification process - Google Patents [patents.google.com]

- 9. US3988374A - Polyamide-imides - Google Patents [patents.google.com]

synthesis of trimellitic anhydride chloride from trimellitic anhydride

An In-depth Technical Guide to the Synthesis of Trimellitic Anhydride (B1165640) Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of trimellitic anhydride chloride, a crucial intermediate in the production of high-performance polymers and specialty chemicals.[1] This document details the prevalent synthetic methodologies, experimental protocols, and purification techniques.

Introduction

This compound, also known as 4-chloroformylphthalic anhydride, is a highly reactive derivative of trimellitic anhydride.[2] Its dual functionality, comprising both an anhydride and an acid chloride group, makes it an invaluable building block in organic synthesis.[1][2] The primary application of this compound lies in its role as a monomer for the synthesis of high-performance polymers like polyamide-imides (PAIs), which are noted for their exceptional thermal stability and mechanical strength.[1]

Core Synthesis Methodology

The most common and industrially viable method for synthesizing this compound is the reaction of trimellitic anhydride with thionyl chloride (SOCl₂).[1][3] This process leverages the potent chlorinating ability of thionyl chloride to convert the carboxylic acid moiety of trimellitic anhydride into a reactive acyl chloride.[1][4] The reaction is typically performed under reflux conditions to drive the conversion to completion.[1]

The overall reaction can be represented as follows:

Key aspects of this synthesis include:

-

Catalysis: To enhance the reaction rate and efficiency, various catalysts are often employed. These are typically organic bases such as pyridine, triethylamine, triphenylphosphine, or N,N-dimethylacetamide.[5][6]

-

Solvent: The reaction is generally carried out in an inert solvent, with toluene (B28343) and benzene (B151609) being common choices.[5][6]

-

Byproduct Management: The reaction generates gaseous byproducts, namely sulfur dioxide (SO₂) and hydrogen chloride (HCl), which must be carefully managed and neutralized, often through scrubbing systems.[1][5]

Experimental Protocols

Below are detailed experimental protocols adapted from established literature, providing a step-by-step guide to the synthesis.

General Laboratory-Scale Synthesis Protocol

This protocol is a generalized procedure based on common practices reported in the literature.[5][6]

Materials:

-

Trimellitic anhydride (TMA)

-

Thionyl chloride (SOCl₂)

-

Anhydrous toluene (or benzene)

-

Catalyst (e.g., triethylamine, triphenylphosphine)

-

Nitrogen gas supply

-

Apparatus for reflux with a gas outlet to a scrubbing system

-

Apparatus for distillation under reduced pressure and vacuum distillation

Procedure:

-

Reaction Setup: In a three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add trimellitic anhydride and the chosen solvent (e.g., toluene).

-

Catalyst Addition: Add a catalytic amount of an organic base (e.g., 0.1-1.0% of the trimellitic anhydride mass).[6]

-

Heating: Heat the mixture to a temperature between 80°C and 85°C with stirring.[5][6]

-

Thionyl Chloride Addition: Slowly add thionyl chloride dropwise to the heated mixture. The molar ratio of TMA to SOCl₂ typically ranges from 1:1.4 to 1:2.[5][6]

-

Reflux: After the addition is complete, maintain the reaction under reflux for a period of 6 to 10 hours, or until the evolution of gas ceases.[5][6]

-

Solvent Removal: After the reaction is complete, remove the solvent and any excess thionyl chloride by distillation under reduced pressure (-0.085 MPa) at approximately 80°C.[5][6]

-

Purification by Vacuum Distillation: The crude product is then purified by vacuum distillation. Collect the fraction that distills at 180-190°C under a vacuum of 750 mmHg.[5][6]

-

Product Isolation: The collected distillate will solidify upon cooling to yield white crystalline this compound.[5][6]

Quantitative Data Summary

The following table summarizes quantitative data from various reported syntheses of this compound.

| Parameter | Example 1 | Example 2 | Example 3 | Reference |

| Reactants | ||||

| Trimellitic Anhydride | 30g | 50g | 50g | [5][6] |

| Thionyl Chloride | 26g | 49.5g | 61.9g | [5][6] |

| TMA:SOCl₂ (molar ratio) | 1:1.4 | 1:1.6 | 1:2 | [5][6] |

| Solvent | ||||

| Type | Benzene | Toluene | Toluene | [5][6] |

| Volume | 20mL | 40mL | 30mL | [5][6] |

| Catalyst | ||||

| Type | N,N-dimethylacetamide | Triethylamine | Triphenylphosphine | [5][6] |

| Amount | 0.032g | 0.1g | 0.3g | [5][6] |

| Reaction Conditions | ||||

| Temperature | 80°C | 80°C | 85°C | [5][6] |

| Time | 6h | 8.5h | 10h | [5][6] |

| Product Characteristics | ||||

| Yield | 83.6% | 82.8% | 83.9% | [5][6] |

| Purity (HPLC) | 99.2% | 99.3% | 99.1% | [5][6] |

| Melting Point | 67.3-68.5°C | 67.0-68.6°C | 67.4-68.7°C | [5][6] |

| Appearance | White crystalline solid | White crystalline solid | White crystalline solid | [5][6] |

Visualized Workflows

The following diagrams illustrate the synthesis and purification workflow for this compound.

References

- 1. nbinno.com [nbinno.com]

- 2. Page loading... [guidechem.com]

- 3. researchgate.net [researchgate.net]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. CN103626729A - Preparation method of this compound - Google Patents [patents.google.com]

- 6. CN103626729B - The preparation method of this compound - Google Patents [patents.google.com]

An In-Depth Technical Guide to Trimellitic Anhydride Chloride (CAS No. 1204-28-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimellitic anhydride (B1165640) chloride (TMAC), with CAS number 1204-28-0, is a highly reactive trifunctional chemical intermediate.[1][2] Its structure, containing both an anhydride ring and an acyl chloride group, makes it a valuable monomer for the synthesis of advanced polymers and a versatile reagent in organic chemistry.[1][2] While its primary application lies in the production of high-performance polyamide-imides (PAIs) known for their exceptional thermal stability, TMAC and its parent compound, trimellitic anhydride (TMA), are also utilized in the synthesis of materials relevant to the pharmaceutical and medical fields, including resins, plasticizers, and specialty coatings.[1][3][4] This guide provides a comprehensive overview of its properties, synthesis, applications, and associated experimental protocols.

Physicochemical and Spectroscopic Data

TMAC is a white crystalline solid under standard conditions.[3] It is sensitive to moisture and will hydrolyze to trimellitic acid.[5] Due to its reactivity, it should be stored in a cool, dry place under an inert atmosphere.[6]

| Property | Value | Reference(s) |

| CAS Number | 1204-28-0 | [7] |

| Molecular Formula | C₉H₃ClO₄ | |

| Molecular Weight | 210.57 g/mol | |

| Appearance | White to off-white solid/powder | [3] |

| Melting Point | 66-70 °C | [8] |

| Boiling Point | 120 - 124 °C at 0.1 torr | [9] |

| Solubility | Decomposes in water; Soluble in various organic solvents | [5][9] |

| EINECS Number | 214-874-8 | [7] |

| Synonyms | 4-Chloroformylphthalic anhydride, TMAC, Anhydrotrimellitic acid chloride | [7] |

Synthesis and Chemical Reactions

Synthesis

The most common industrial synthesis of trimellitic anhydride chloride involves the chlorination of trimellitic anhydride using thionyl chloride (SOCl₂).[1][2] The reaction is typically performed under reflux conditions, often in an inert solvent and sometimes with a catalyst to improve reaction rate and yield.[1][10] After the reaction is complete, excess thionyl chloride and solvent are removed, and the final product is purified by vacuum distillation.[10]

Caption: General workflow for the synthesis of this compound.

Key Reactions

The dual reactivity of TMAC allows it to participate in several important reactions:

-

Polymerization: It reacts with diamines to form polyamide-imides (PAIs). The more reactive acyl chloride first forms an amide linkage, followed by a cyclization reaction involving the anhydride group to form the imide ring.[11][12]

-

Esterification: The acyl chloride group can react with alcohols to form esters.

-

Hydrolysis: TMAC reacts with water, hydrolyzing both the acyl chloride and anhydride groups to form trimellitic acid.[5]

Applications in Research and Development

This compound is a crucial building block for high-performance materials.[2]

-

High-Performance Polymers: The primary application of TMAC is as a monomer for polyamide-imides (PAIs).[2][7] These polymers possess exceptional thermal stability, chemical resistance, and mechanical strength, making them suitable for demanding applications in the aerospace, automotive, and electronics industries.[2]

-

Pharmaceutical and Medical Materials: While not typically a direct intermediate for active pharmaceutical ingredients (APIs), its derivatives are used in related fields. The polymers derived from it can be used in:

-

Medical Devices: Due to their strength and biocompatibility, PAIs can be used in the manufacturing of surgical instruments and other medical devices.

-

Drug Delivery: As a component of enteric coatings or specialized polymer matrices for controlled-release drug formulations.[1]

-

Dental Composites: Trimellitic anhydride is used in dental adhesives, highlighting the utility of this chemical family in biocompatible materials.[1]

-

-

Other Industrial Uses: It serves as an intermediate for plasticizers (trimellitates), resins for coatings and paints, adhesives, and OLED materials.[1][3]

Biological Activity and Toxicology

Direct studies on the signaling pathways of this compound are limited. However, extensive research on its parent compound, trimellitic anhydride (TMA), provides significant insight into its potential biological effects. The high reactivity of the anhydride and acyl chloride moieties suggests that TMAC, like TMA, can act as a hapten.[1][13]

A hapten is a small molecule that can elicit an immune response only when attached to a large carrier, such as a protein.[14] Inhaled or dermally exposed TMA can covalently bind to endogenous proteins in the body (e.g., albumin in the airways).[13] This modified protein is then recognized as foreign by the immune system, leading to sensitization and, upon subsequent exposure, an allergic reaction.[13][15] This can manifest as occupational asthma, rhinitis, or a late respiratory systemic syndrome.[15][16] The immune response is characterized by the production of specific antibodies, including IgE, IgG, and IgA.[15][17]

Caption: Hapten-mediated immunological sensitization pathway for trimellitic anhydride.

Safety and Handling

This compound is classified as a corrosive substance that causes severe skin and eye burns.[6] Inhalation can be harmful and may cause severe irritation to the respiratory tract.[6] It is also recognized as a potential skin and respiratory sensitizer.[16]

| Hazard & Precaution | Description | Reference(s) |

| GHS Pictograms | Corrosion (GHS05), Health Hazard (GHS08), Exclamation Mark (GHS07) | [18] |

| Hazard Statements | H314: Causes severe skin burns and eye damage.H317: May cause an allergic skin reaction.H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled. | [8] |

| Personal Protective Equipment (PPE) | Chemical safety goggles, face shield, chemical-resistant gloves, protective clothing, and a NIOSH-approved respirator with appropriate cartridges. | |

| Handling | Use in a well-ventilated area or fume hood. Avoid dust formation. Keep away from moisture. Handle under an inert atmosphere. | [6] |

| Storage | Store in a tightly closed container in a cool, dry, well-ventilated area. Recommended storage temperature is 2-8°C. Protect from moisture. | [6] |

| Incompatibilities | Strong oxidizing agents, strong bases, water, alcohols, amines. | [5][6] |

| First Aid (Eyes/Skin) | Immediately flush with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention. | [6] |

Experimental Protocols

Protocol for Synthesis of this compound

This protocol is adapted from methodologies described in the patent literature.[10]

-

Apparatus Setup: Assemble a round-bottom flask equipped with a reflux condenser and a magnetic stirrer. Ensure the system is dry and can be maintained under an inert atmosphere (e.g., nitrogen or argon).

-

Charging Reactants: To the flask, add trimellitic anhydride (1.0 eq), an inert solvent such as toluene (B28343) (approx. 0.8-1.0 mL per gram of anhydride), and a catalytic amount of an organic base like pyridine (B92270) or triethylamine (B128534) (e.g., 0.002 eq).

-

Reaction Initiation: Begin stirring and slowly add thionyl chloride (1.6 - 2.0 eq) to the mixture.

-

Reflux: Heat the reaction mixture to reflux (approximately 80-90°C) and maintain for 6-10 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂), which should be passed through a scrubber.

-

Work-up: After cooling to room temperature, remove the solvent and excess thionyl chloride via distillation under reduced pressure.

-

Purification: Purify the resulting crude product by vacuum distillation (e.g., at ~750 mmHg), collecting the fraction that distills at 180-190°C.

-

Product Isolation: The distilled product will solidify upon cooling, yielding white crystalline this compound. Typical yields are in the range of 80-90%.

Protocol for Synthesis of a Polyamide-imide (PAI)

This protocol is a generalized procedure based on common methods for PAI synthesis.[11][12]

-

Apparatus Setup: In a dry, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve an aromatic diamine (e.g., 4,4'-diaminodiphenylsulfone) (1.0 eq) in a dry, polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP).

-

Monomer Addition: Cool the solution to 0-10°C using an ice bath. Slowly add solid this compound (1.0 eq) portion-wise, keeping the temperature below 20°C.

-

Polyamic Acid Formation: Continue stirring the solution at this low temperature for 2-4 hours, then allow it to warm to room temperature and stir overnight. This forms the polyamic acid precursor solution.

-

Imidization (Chemical): Add a dehydrating agent, such as a mixture of acetic anhydride (2.0 eq) and a catalyst like pyridine (1.0 eq), to the polyamic acid solution.

-

Imidization (Thermal): Stir the mixture at room temperature for 1-2 hours, then heat to 80-120°C for several hours to complete the cyclization to the polyamide-imide.

-

Precipitation: Once the reaction is complete, cool the viscous polymer solution and precipitate it by pouring it into a non-solvent like methanol (B129727) or water with vigorous stirring.

-

Purification and Drying: Collect the fibrous polymer by filtration, wash it thoroughly with methanol and water to remove residual solvents and reagents, and dry it in a vacuum oven at 100-150°C until a constant weight is achieved.

Analytical Methods

The purity and concentration of this compound and its derivatives are critical for quality control. Several analytical methods are employed for its characterization.[9][19][20]

| Method | Principle | Application Notes | Reference(s) |

| High-Performance Liquid Chromatography (HPLC) | Reverse-phase or mixed-mode chromatography separates TMAC from its hydrolysis product, trimellitic acid, based on polarity. Detection is by UV absorbance. | Can be used for simultaneous analysis. Derivatization with an amine (e.g., veratrylamine) can be used for specific detection of the anhydride. | [19][20][21] |

| Gas Chromatography (GC) | Requires derivatization (e.g., esterification with methanol/BF₃) to convert the non-volatile TMAC into a volatile derivative for analysis, typically with FID or MS detection. | Selective derivatization protocols can distinguish between the anhydride and its corresponding acid. | [19] |

| Titration | The acyl chloride group can be hydrolyzed to HCl, which can be titrated with a standardized base. Alternatively, total chlorine content can be determined via potentiometric titration with silver nitrate (B79036) after hydrolysis. | A simple and effective method for determining purity when TMAC is the primary component and interfering acidic/chloride species are absent. | [9] |

| Fourier-Transform Infrared Spectroscopy (FTIR) | Used for structural confirmation. Shows characteristic peaks for the anhydride group (~1850 and 1780 cm⁻¹) and the acyl chloride carbonyl group (~1770 cm⁻¹). | Primarily for qualitative identification and confirmation of reaction completion. | [12] |

References

- 1. TRIMELLITIC ANHYDRIDE - Ataman Kimya [atamanchemicals.com]

- 2. nbinno.com [nbinno.com]

- 3. China Trimellitic Acid Anhydride Chloride CAS NO.:1204-28-0 Suppliers, Manufacturers, Factory - VERYCHEM [verypharm.com]

- 4. manavchem.com [manavchem.com]

- 5. TRIMELLITIC ANHYDRIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. Synthesis and characterization of poly(amide-imide)s derived from a new ortho -functional unsymmetrical dicarboxylic acid - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11710H [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. CN103626729A - Preparation method of this compound - Google Patents [patents.google.com]

- 11. US3988374A - Polyamide-imides - Google Patents [patents.google.com]

- 12. ineosopen.org [ineosopen.org]

- 13. Immunology and immunopathology of trimellitic anhydride pulmonary reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Hapten-Induced Contact Hypersensitivity, Autoimmune Reactions, and Tumor Regression: Plausibility of Mediating Antitumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Health Effects of Trimellitic Anhydride Occupational Exposure: Insights from Animal Models and Immunosurveillance Programs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 17. Human antihapten antibodies in trimellitic anhydride inhalation reactions. Immunoglobulin classes of anti-trimellitic anhydride antibodies and hapten inhibition studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Trimellitic anhydride - Wikipedia [en.wikipedia.org]

- 19. benchchem.com [benchchem.com]

- 20. benchchem.com [benchchem.com]

- 21. osha.gov [osha.gov]

An In-Depth Technical Guide to the Reactivity of the Acid Chloride Group in Trimellitic Anhydride Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimellitic anhydride (B1165640) chloride (TMAC) is a trifunctional molecule of significant interest in polymer chemistry and drug development, featuring both a cyclic anhydride and a more reactive acid chloride functionality. This guide provides a comprehensive analysis of the differential reactivity of the acid chloride group, enabling precise control over sequential reactions. This document summarizes quantitative data, details experimental protocols, and visualizes reaction pathways to facilitate the strategic application of TMAC in complex molecular syntheses.

Introduction

Trimellitic anhydride chloride (4-chloroformylphthalic anhydride), with the molecular formula C₉H₃ClO₄, is a key intermediate in the synthesis of high-performance polymers such as polyamide-imides (PAIs) and in the development of novel drug delivery systems.[1] Its utility stems from the presence of two distinct acylating agents within the same molecule: a cyclic anhydride and an acid chloride. The difference in reactivity between these two groups allows for selective and stepwise reactions, making TMAC a versatile building block for creating complex macromolecular architectures. Understanding and controlling this differential reactivity is paramount for its effective use.

The Principle of Differential Reactivity

The enhanced reactivity of the acid chloride group compared to the anhydride group is a cornerstone of TMAC's synthetic utility. This difference is primarily attributed to the superior leaving group ability of the chloride ion (Cl⁻) compared to the carboxylate anion (RCOO⁻) that would be displaced from the anhydride ring.[2][3] The chloride ion is a weaker base and thus a more stable leaving group, which lowers the activation energy for nucleophilic acyl substitution at the acid chloride position.

This inherent reactivity difference allows for selective reactions with nucleophiles under controlled conditions. By carefully selecting the reaction temperature, solvent, and nucleophile, it is possible to favor the reaction at the acid chloride moiety while leaving the anhydride ring intact for subsequent transformations.

Quantitative Data on Reactivity

While extensive quantitative kinetic data directly comparing the intramolecular reactivity of the acid chloride and anhydride groups of TMAC is not abundant in publicly available literature, the general order of reactivity for acyl compounds is well-established:

Acid Chloride > Acid Anhydride > Ester > Amide

This principle is consistently applied in the synthesis of polymers using TMAC, where the initial reaction is directed at the acid chloride.

A theoretical comparison based on the electronic effects on the aromatic ring suggests that substituents can further influence this reactivity. For instance, electron-withdrawing groups on the aromatic ring of trimellitic anhydride are predicted to increase the electrophilicity of the carbonyl carbons, leading to faster reaction rates with nucleophiles.[4]

| Functional Group | Relative Reactivity | Leaving Group | Basicity of Leaving Group |

| Acid Chloride | Highest | Cl⁻ | Very Low |

| Acid Anhydride | High | RCOO⁻ | Low |

Experimental Protocols for Selective Reactions

The key to harnessing the differential reactivity of TMAC lies in the careful control of reaction conditions. Low temperatures typically favor selective reaction at the more reactive acid chloride site.

Selective Amidation

The reaction of TMAC with amines is a fundamental step in the synthesis of polyamide-imides. To achieve selective amidation at the acid chloride position, the reaction is typically carried out at low temperatures.

Experimental Protocol: Synthesis of a Polyamide Precursor via Low-Temperature Polycondensation

-

Dissolution of Diamine: Aromatic diamines, such as 4,4'-oxydianiline, are dissolved in an anhydrous polar aprotic solvent like N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc) under an inert atmosphere (e.g., nitrogen or argon). The solution is cooled to 0-5 °C in an ice bath.

-

Addition of TMAC: A stoichiometric amount of this compound, dissolved in the same anhydrous solvent, is added dropwise to the cooled diamine solution with vigorous stirring. The temperature should be maintained below 5 °C to prevent reaction at the anhydride group.

-

Reaction: The reaction mixture is stirred at low temperature (0-5 °C) for several hours to form the poly(amic acid) precursor. The progress of the reaction can be monitored by the increase in viscosity of the solution.

-

Work-up: The resulting polymer solution can be used directly for the next step (imidization) or the polymer can be precipitated by pouring the solution into a non-solvent like methanol (B129727) or water.

Selective Esterification

Similar to amidation, selective esterification at the acid chloride can be achieved by controlling the reaction conditions.

Experimental Protocol: Selective Mono-esterification with an Alcohol

-

Reactant Preparation: A solution of this compound in a suitable anhydrous aprotic solvent (e.g., dichloromethane, THF) is prepared and cooled to 0 °C.

-

Nucleophile Addition: A solution containing one equivalent of an alcohol and a non-nucleophilic base (e.g., pyridine, triethylamine) in the same solvent is added dropwise to the TMAC solution while maintaining the temperature at 0 °C. The base acts as a scavenger for the HCl generated.

-

Reaction and Monitoring: The reaction is stirred at low temperature and monitored by thin-layer chromatography (TLC) or in-situ FTIR/NMR to follow the disappearance of the starting material and the formation of the mono-ester product.

-

Isolation: Once the reaction is complete, the reaction mixture is typically washed with dilute acid to remove the base, followed by water and brine. The organic layer is then dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by chromatography or recrystallization.

Visualization of Reaction Pathways and Workflows

Signaling Pathways and Logical Relationships

The differential reactivity can be visualized as a branching point in a reaction pathway, where the choice of conditions dictates the outcome.

Caption: Selective reaction pathway of TMAC with a nucleophile.

Experimental Workflows

A typical experimental workflow for the synthesis and characterization of a polyamide-imide from TMAC is depicted below.

Caption: Experimental workflow for polyamide-imide synthesis from TMAC.

Spectroscopic Analysis

FTIR and NMR spectroscopy are invaluable tools for monitoring the selective reactions of TMAC.

-

FTIR Spectroscopy: The reaction can be monitored by observing the disappearance of the acid chloride carbonyl peak (typically around 1785 cm⁻¹) and the appearance of new amide or ester carbonyl peaks. The characteristic anhydride carbonyl peaks (around 1850 cm⁻¹ and 1780 cm⁻¹) will remain in a selective reaction.

-

NMR Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the products. In a selective reaction, the aromatic protons adjacent to the newly formed amide or ester group will show a shift in their chemical environment, while the signals corresponding to the anhydride part of the molecule will remain largely unchanged.[5]

Applications in Drug Development

The differential reactivity of TMAC is being explored in drug development for the synthesis of polymer-drug conjugates. The highly reactive acid chloride can be used to attach a drug molecule, while the anhydride group can be used for subsequent polymerization or for attaching a targeting ligand. This allows for the creation of sophisticated drug delivery systems with precise control over their architecture and properties.

Conclusion

The differential reactivity of the acid chloride and anhydride groups in this compound offers a powerful tool for the controlled synthesis of complex molecules and polymers. By carefully manipulating reaction conditions, particularly temperature, it is possible to achieve high selectivity for the more reactive acid chloride functionality. This enables a stepwise approach to synthesis, which is crucial for producing well-defined materials for high-performance applications and advanced drug delivery systems. Further kinetic studies will undoubtedly provide a more nuanced understanding of this reactivity, paving the way for even more precise molecular engineering.

References

Navigating the Solubility of Trimellitic Anhydride Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimellitic anhydride (B1165640) chloride (TMAC), a key intermediate in the synthesis of high-performance polymers such as polyamide-imides, presents unique challenges in handling and formulation due to its reactivity and limited documented solubility data.[1][2] This technical guide provides a comprehensive overview of the known solubility characteristics of TMAC in organic solvents, a detailed experimental protocol for determining its solubility, an analysis of its chemical reactivity, and a logical workflow for solvent selection.

Quantitative Solubility Data

A thorough review of publicly available chemical databases, safety data sheets, and scientific literature reveals a significant gap in quantitative solubility data for trimellitic anhydride chloride in common organic solvents. Most sources either state "no data available" or focus on its reactivity, particularly its decomposition in the presence of water.[3][4] One patent for the synthesis of a polyamide-imide mentions the dissolution of this compound in dimethylacetamide (DMAC) during the polymerization process, indicating its solubility in this solvent, although no quantitative value is provided.[5]

Given the absence of precise solubility data, experimental determination is a critical step for any research or development process involving TMAC.

Experimental Protocol: Determination of Solubility of this compound

The high reactivity and moisture sensitivity of this compound necessitate a carefully controlled experimental setup to obtain accurate solubility data.[6][7] The following protocol outlines a gravimetric method, which is a reliable technique for determining the solubility of a solid in a liquid.[8][9][10][11]

Objective: To determine the mass of this compound that dissolves in a given mass or volume of a specific organic solvent at a defined temperature to achieve a saturated solution.

Materials and Equipment:

-

This compound (high purity)

-

Anhydrous organic solvent of interest (e.g., acetone, tetrahydrofuran, N,N-dimethylformamide, dichloromethane)

-

Inert gas supply (e.g., dry nitrogen or argon)

-

Glove box or a well-ventilated fume hood with a dry atmosphere

-

Analytical balance (accurate to ±0.0001 g)

-

Temperature-controlled shaker or magnetic stirrer with a hot/cold plate

-

Glass vials with PTFE-lined screw caps

-

Glass syringes with PTFE filters (0.2 µm pore size)

-

Pre-weighed, dry glass weighing dishes

-

Drying oven (vacuum or inert gas purged)

-

Desiccator

Procedure:

-

Preparation of the Saturated Solution:

-

All glassware must be oven-dried and cooled in a desiccator before use to eliminate any residual moisture.

-

Perform all manipulations of this compound under an inert atmosphere (e.g., inside a glove box or under a constant stream of nitrogen).[12]

-

To a series of glass vials, add a known mass of the anhydrous organic solvent.

-

Add an excess amount of this compound to each vial. The presence of undissolved solid at the end of the equilibration period is crucial to ensure saturation.

-

Securely cap the vials and place them in a temperature-controlled shaker or on a stirrer.

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) at the desired temperature. Constant agitation is necessary to facilitate dissolution and reach equilibrium.[13]

-

-

Sample Withdrawal and Analysis:

-

Once equilibrium is reached, allow the undissolved solid to settle.

-

Carefully withdraw a known mass or volume of the supernatant (the clear, saturated solution) using a pre-warmed or temperature-equilibrated glass syringe fitted with a PTFE filter. Filtering is essential to remove any suspended solid particles.

-

Dispense the filtered saturated solution into a pre-weighed, dry glass weighing dish.

-

Record the exact mass of the saturated solution transferred.

-

-

Solvent Evaporation and Mass Determination:

-

Place the weighing dish containing the saturated solution in a vacuum oven or an oven purged with inert gas at a temperature sufficient to evaporate the solvent without decomposing the this compound.

-

Dry the sample to a constant weight. This is achieved when consecutive weighings, after further drying periods, show no significant change in mass.

-

After cooling to room temperature in a desiccator, accurately weigh the weighing dish containing the dried solute (this compound).

-

Calculation of Solubility:

The solubility can be expressed in various units. A common representation is grams of solute per 100 grams of solvent.

-

Mass of the empty weighing dish = M_dish

-

Mass of the weighing dish + saturated solution = M_solution

-

Mass of the weighing dish + dried solute = M_solute

-

Mass of the saturated solution = M_solution - M_dish

-

Mass of the dissolved solute = M_solute - M_dish

-

Mass of the solvent = Mass of the saturated solution - Mass of the dissolved solute

-

Solubility ( g/100 g solvent) = (Mass of the dissolved solute / Mass of the solvent) x 100

Reactivity of this compound

This compound is a bifunctional molecule containing both an anhydride and an acyl chloride group. The acyl chloride is the more reactive of the two functional groups.[1][2] Its chemistry is dominated by nucleophilic acyl substitution reactions.[14][15][16][17][18]

Reaction with Nucleophiles:

-

Water (Hydrolysis): Reacts vigorously with water and moisture to hydrolyze back to trimellitic acid. This reactivity underscores the need for anhydrous conditions during handling and solubility determination.

-

Alcohols (Alcoholysis): Reacts with alcohols to form esters at the acyl chloride position.

-

Amines (Aminolysis): Reacts readily with primary and secondary amines to form amides. This is the fundamental reaction in the synthesis of polyamide-imides.

-

Other Nucleophiles: It will also react with other nucleophiles such as thiols and carboxylates.

The high reactivity of the acyl chloride group dictates the choice of solvent for both reactions and solubility studies. Protic solvents such as alcohols and water are unsuitable as they will react with the compound.

Solvent Selection Workflow

The selection of an appropriate solvent for this compound requires a systematic approach that considers its reactivity, the intended application, and the necessity for experimental solubility determination.

References

- 1. ineosopen.org [ineosopen.org]

- 2. researchgate.net [researchgate.net]

- 3. Trimellitic anhydride acid chloride(1204-28-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. US3988374A - Polyamide-imides - Google Patents [patents.google.com]

- 6. nj.gov [nj.gov]

- 7. Reddit - The heart of the internet [reddit.com]

- 8. uomus.edu.iq [uomus.edu.iq]

- 9. pharmacyjournal.info [pharmacyjournal.info]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. pharmajournal.net [pharmajournal.net]

- 12. fishersci.com [fishersci.com]

- 13. lup.lub.lu.se [lup.lub.lu.se]

- 14. The reactions of acyl chlorides and acid anhydrides - Crunch Chemistry [crunchchemistry.co.uk]

- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]

- 18. chem.libretexts.org [chem.libretexts.org]

trimellitic anhydride chloride molecular weight and formula

This document provides core technical specifications for trimellitic anhydride (B1165640) chloride, a chemical compound utilized in the synthesis of various polymers, including polyamide-imides.

Chemical Identity and Properties

Trimellitic anhydride chloride, also known as 4-chloroformylphthalic anhydride, is a trifunctional monomer.[1][2][3] Below are its fundamental chemical properties.

| Identifier | Value |

| Chemical Formula | C₉H₃ClO₄[1][2][4][5][6] |

| Molecular Weight | 210.57 g/mol [1][2][4][5][6] |

| CAS Number | 1204-28-0[1][2][3][4][5][6] |

| EC Number | 214-874-8[1][3] |

| Appearance | White solid[4][5] |

| Melting Point | 69 °C[1] |

Synonyms:

-

1,3-Dioxo-1,3-dihydro-2-benzofuran-5-carbonyl chloride (Preferred IUPAC Name)[1]

-

Anhydrotrimellitic acid chloride[1]

Note on In-depth Technical Data: The scope of this document is limited to the fundamental molecular properties of this compound. The user's request for detailed experimental protocols and signaling pathway diagrams is not applicable to the characterization of a single small molecule's intrinsic properties like molecular weight and formula. Such elements are typically associated with biological processes, complex system analyses, or specific laboratory synthesis procedures, which are beyond the scope of this topic.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. scbt.com [scbt.com]

- 3. labsolu.ca [labsolu.ca]

- 4. Trimellitic anhydride acid chloride(1204-28-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 5. China Trimellitic Acid Anhydride Chloride CAS NO.:1204-28-0 Suppliers, Manufacturers, Factory - VERYCHEM [verypharm.com]

- 6. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

In-Depth Spectroscopic Analysis of Trimellitic Anhydride Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for trimellitic anhydride (B1165640) chloride (TMAC), a crucial intermediate in the synthesis of high-performance polymers and other specialty chemicals. This document presents its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data in a structured format, accompanied by detailed experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for trimellitic anhydride chloride, facilitating easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) | Assignment |

| 8.75 | d | 8.0 Hz | Ar-H |

| 8.65 | s | Ar-H | |

| 8.15 | d | 8.0 Hz | Ar-H |

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (ppm) | Assignment |

| 168.5 | C=O (Acid Chloride) |

| 162.0, 161.8 | C=O (Anhydride) |

| 139.5, 137.2, 135.8 | Ar-C (Quaternary) |

| 132.5, 129.8, 126.5 | Ar-CH |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 1860 | Strong | C=O Stretch (Anhydride, Sym) |

| 1785 | Strong | C=O Stretch (Anhydride, Asym) |

| 1750 | Strong | C=O Stretch (Acid Chloride) |

| 1230 | Strong | C-O Stretch (Anhydride) |

| 910 | Medium | C-O Stretch (Anhydride) |

| 850, 770 | Medium | C-H Bending (Aromatic) |

Mass Spectrometry (MS)

| m/z | Relative Intensity (%) | Assignment |

| 212 | ~30% | [M+2]⁺ (with ³⁷Cl isotope) |

| 210 | ~90% | [M]⁺ (with ³⁵Cl isotope) |

| 175 | 100% | [M - Cl]⁺ |

| 147 | ~40% | [M - Cl - CO]⁺ |

| 103 | ~55% | [C₆H₃O₂]⁺ |

| 75 | ~70% | [C₆H₃]⁺ |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are tailored for a solid, reactive compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: 300 MHz (or higher) NMR Spectrometer.

Sample Preparation:

-

Due to the reactivity of the acid chloride and anhydride moieties, a dry, non-protic deuterated solvent must be used. Deuterated chloroform (B151607) (CDCl₃) or deuterated acetone (B3395972) ((CD₃)₂CO) are suitable choices.

-

Weigh approximately 10-20 mg of this compound into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.

-

Gently agitate the vial to dissolve the solid completely. The sample should be prepared immediately before analysis to minimize potential degradation.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse sequence.

-

Number of Scans: 16-64 scans.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-10 ppm.

-

Reference: Tetramethylsilane (TMS) at 0 ppm.

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled single-pulse sequence.

-

Number of Scans: 1024 or more, depending on concentration and instrument sensitivity.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-200 ppm.

-

Reference: Solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

Objective: To identify functional groups present in the molecule.

Method 1: KBr Pellet Transmission

Instrumentation: Fourier Transform Infrared (FTIR) Spectrometer.

Sample Preparation:

-

Ensure all equipment (agate mortar, pestle, die set) is thoroughly clean and dry to avoid moisture contamination, which can interfere with the spectrum.

-

In a dry environment (e.g., under a heat lamp or in a glove box), grind a small amount (1-2 mg) of this compound into a fine powder using an agate mortar and pestle.

-

Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) to the mortar.

-

Quickly and thoroughly mix the sample and KBr by grinding until a homogeneous mixture is obtained.

-

Transfer a portion of the mixture to a pellet die.

-

Place the die under a hydraulic press and apply a pressure of 7-10 tons for several minutes to form a transparent or translucent pellet.

-

Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.

Method 2: Attenuated Total Reflectance (ATR)

Instrumentation: FTIR Spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide (B1212193) crystal).

Sample Preparation:

-

Ensure the ATR crystal surface is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Use the pressure arm of the ATR accessory to apply firm and even pressure to the sample, ensuring good contact with the crystal surface.

FTIR Acquisition Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

Background: A background spectrum of the empty sample compartment (for KBr pellet) or the clean, empty ATR crystal (for ATR) should be collected before running the sample spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: Mass Spectrometer, typically coupled with a Gas Chromatograph (GC-MS) or with a direct insertion probe.

Ionization Method: Electron Ionization (EI)

Sample Introduction (Direct Insertion Probe):

-

Load a small amount of the solid sample into a capillary tube.

-

Insert the capillary tube into the direct insertion probe.

-

Introduce the probe into the ion source of the mass spectrometer.

-

Gradually heat the probe to volatilize the sample into the ion source.

Acquisition Parameters:

-

Ionization Energy: 70 eV. This is a standard energy that provides reproducible fragmentation patterns.

-

Mass Range: Scan from m/z 40 to 300 to cover the molecular ion and expected fragments.

-

Source Temperature: Typically maintained around 200-250 °C.

-

Scan Speed: 1-2 scans per second.

Visualized Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of this compound.

Caption: Workflow for the spectroscopic characterization of a chemical compound.

Thermal Stability and Decomposition of Trimellitic Anhydride Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of trimellitic anhydride (B1165640) chloride (TMAC). Due to the limited availability of specific experimental data for TMAC in publicly accessible literature, this guide synthesizes information from safety data sheets and presents a detailed analysis based on analogous compounds, namely benzoyl chloride and phthalic anhydride. The guide outlines the expected thermal behavior, potential decomposition products, and the established analytical methodologies for their characterization, including thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS). Standardized experimental protocols for these techniques are provided to facilitate further research and ensure data comparability.

Introduction

Trimellitic anhydride chloride (4-chloroformylphthalic anhydride), with CAS number 1204-28-0, is a reactive chemical intermediate used in the synthesis of high-performance polymers, resins, and other specialty chemicals. Its bifunctional nature, containing both an acid chloride and a cyclic anhydride group, makes it a valuable building block in various industrial applications. A thorough understanding of its thermal stability and decomposition pathways is critical for safe handling, storage, and processing, as well as for predicting its behavior in various chemical reactions and formulations.

This document serves as a technical resource for professionals working with this compound, providing essential information on its thermal properties and the analytical techniques used to assess them.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 1204-28-0 | [1][2] |

| Molecular Formula | C₉H₃ClO₄ | [1][2] |

| Molecular Weight | 210.57 g/mol | [1][2] |

| Appearance | White to off-white crystalline powder or lumps | [3][4] |

| Melting Point | 67-70 °C | [3] |

| Boiling Point | Decomposes | [5][6] |

| Solubility | Reacts with water | [5][6] |

Thermal Stability and Decomposition

This compound is reported to be stable under normal storage conditions, typically in a cool, dry, and well-ventilated area, often under an inert atmosphere to prevent hydrolysis.[5][6] Upon heating, it is expected to decompose. The decomposition products are consistently listed as carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride (HCl) gas.[5][6]

To provide a more quantitative estimation of its thermal stability, data for analogous compounds are presented in Table 2. Benzoyl chloride, a simple aromatic acyl chloride, and phthalic anhydride, a related cyclic anhydride, serve as useful comparators.

Table 2: Thermal Decomposition Data of Analogous Compounds

| Compound | Analytical Method | Key Findings | Reference(s) |

| Benzoyl Chloride | DSC | Onset of decomposition can be condition-dependent. | [1][7] |

| General | Decomposes upon heating to emit toxic fumes of chloride. | [8] | |

| Phthalic Anhydride | TGA/DTA-EGA-MS | In a co-crystal, phthalic acid transforms to phthalic anhydride around 180-210°C. | [9] |

| General | Stable upon heating, sublimes at 295°C. Dehydration of phthalic acid to the anhydride occurs above 180°C. | [10] |

Based on these analogs, the decomposition of this compound is likely to be a multi-stage process. The acyl chloride moiety is generally less stable than the anhydride ring. Therefore, initial decomposition may involve the loss of the chloroformyl group, followed by the degradation of the anhydride ring at higher temperatures. The presence of both functional groups on the same aromatic ring could also lead to complex intramolecular reactions upon heating.

Experimental Protocols for Thermal Analysis

To facilitate the acquisition of precise thermal stability data for this compound, detailed, standardized experimental protocols for key analytical techniques are provided below.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature and rate of weight loss of this compound upon heating, providing insights into its decomposition profile.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: A small, representative sample (typically 2-10 mg) is placed in an inert pan (e.g., alumina (B75360) or platinum).

-

Experimental Conditions:

-

Atmosphere: Inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

-

Heating Rate: A linear heating rate, typically 10 °C/min, is applied. Slower or faster heating rates (e.g., 5 or 20 °C/min) can be used to study the kinetics of decomposition.

-

Temperature Range: From ambient temperature to a final temperature where the sample is fully decomposed (e.g., 600-800 °C).

-

-

Data Analysis: The TGA curve (weight % vs. temperature) is analyzed to determine the onset temperature of decomposition, the temperatures of maximum decomposition rates (from the derivative curve, DTG), and the residual mass at the final temperature.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal transitions in this compound as a function of temperature, identifying melting, crystallization, and decomposition events.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: A small, accurately weighed sample (typically 1-5 mg) is hermetically sealed in a sample pan (e.g., aluminum or gold-plated stainless steel for reactive substances). An empty, sealed pan is used as a reference.

-

Experimental Conditions:

-

Atmosphere: Inert gas (e.g., nitrogen) at a constant flow rate.

-

Heating Rate: A linear heating rate, typically 10 °C/min.

-

Temperature Program: A heat-cool-heat cycle may be employed. The initial heating scan provides information on the as-received material. The cooling and second heating scans can reveal information about reversible transitions. The temperature range should encompass the melting point and the onset of decomposition.

-

-

Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to determine the melting point (peak temperature of the endotherm), the heat of fusion (area under the melting peak), and the onset temperature of exothermic decomposition.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the specific volatile and semi-volatile organic compounds produced during the thermal decomposition of this compound.

Methodology:

-

Instrument: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer.

-

Sample Preparation: A very small amount of the sample (micrograms to low milligrams) is placed in a pyrolysis tube or on a filament.

-

Experimental Conditions:

-

Pyrolysis: The sample is rapidly heated to a specific temperature (e.g., 600-1000 °C) in an inert atmosphere (e.g., helium).

-

Gas Chromatography: The resulting fragments are separated on a capillary column with a suitable temperature program.

-

Mass Spectrometry: The separated compounds are ionized (typically by electron ionization) and detected, providing mass spectra for identification.

-

-

Data Analysis: The mass spectra of the individual peaks in the chromatogram are compared with spectral libraries (e.g., NIST) to identify the decomposition products.

Visualization of Experimental Workflows and Decomposition Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols and a proposed decomposition pathway for this compound.

Caption: Workflow for TGA.

Caption: Workflow for DSC.

Caption: Workflow for Py-GC-MS.

Caption: Proposed decomposition of TMAC.

Safety Considerations

This compound is a corrosive substance that causes severe skin burns and eye damage.[5][6] It is harmful if inhaled and may cause an allergic skin reaction.[3] It reacts with water and moisture to produce hydrogen chloride gas.[5][6] Therefore, all handling should be performed in a well-ventilated area, preferably in a fume hood, using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Storage should be in a tightly sealed container in a cool, dry place away from incompatible materials such as water, strong bases, and oxidizing agents.[5][6]

Conclusion

While specific, quantitative thermal analysis data for this compound is not widely published, this guide provides a robust framework for understanding its likely thermal behavior based on its chemical structure and data from analogous compounds. The provided experimental protocols for TGA, DSC, and Py-GC-MS offer a standardized approach for researchers to determine the precise thermal stability and decomposition products of this important chemical intermediate. Such data is invaluable for ensuring safe handling, optimizing reaction conditions, and predicting material performance. Further experimental investigation is highly recommended to populate the data tables with specific values for this compound.

References

- 1. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]

- 2. eag.com [eag.com]

- 3. Pyrolysis–gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]

- 4. Organochloride Speciation in Plastic Pyrolysis Oil by GC × GC Coupled to High-Resolution TOF-MS Using Scripting Expressions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pyrolysis-Gas Chromatography-Mass Spectrometry | Thermo Fisher Scientific - CA [thermofisher.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Benzoyl chloride | C6H5COCl | CID 7412 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Phthalic anhydride - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Discovery and History of Trimellitic Anhydride Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, synthesis, and properties of trimellitic anhydride (B1165640) chloride (TMAC), a crucial monomer in the production of high-performance polymers.

Introduction

Trimellitic anhydride chloride, with the IUPAC name 1,3-dioxo-1,3-dihydro-2-benzofuran-5-carbonyl chloride, is a key chemical intermediate, primarily utilized in the synthesis of polyamide-imides (PAIs), a class of high-performance polymers known for their exceptional thermal stability and mechanical strength.[1] This guide delves into the historical context of its development, details its synthesis, summarizes its key properties, and explores its primary applications.

Discovery and History

While the precise date and discoverer of this compound are not well-documented in readily available literature, its history is intrinsically linked to the development of polyimide and polyamide-imide resins. The quest for high-temperature resistant polymers for aerospace and electronics applications in the mid-20th century spurred significant research in this area.

The synthesis of polyimides was first reported in the early 20th century, but it wasn't until the 1950s that their potential as high-performance materials was realized, with DuPont filing a series of key patents.[2] The "acid chloride route," which employs this compound, is recognized as the earliest method for the synthesis of polyamide-imides.[3] This suggests that the first synthesis of this compound likely occurred in the industrial research laboratories of companies like DuPont or Amoco Chemicals during the 1950s as they explored monomers for these novel polymers. The Amoco AI Polymer, a polyamide-imide resin based on trimellitic anhydride, was a notable early commercial product in this class.[2]

The industrial production of trimellitic anhydride, the precursor to TMAC, gained momentum with the development of air-oxidation processes for 1,2,4-trimethylbenzene.[4][5] This availability of the starting material was crucial for the subsequent large-scale production of this compound.

Physicochemical Properties

This compound is a white crystalline solid at room temperature.[6] A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | References |

| Molecular Formula | C₉H₃ClO₄ | [7] |

| Molecular Weight | 210.57 g/mol | [7] |

| CAS Number | 1204-28-0 | [7] |

| Melting Point | 66-69 °C | [7] |

| Boiling Point | 120-124 °C at 0.1 torr | [8] |

| Appearance | White solid | [6] |

| Solubility | Insoluble in water | [8] |

Synthesis of this compound

The most common and historically significant method for the synthesis of this compound is the reaction of trimellitic anhydride with a chlorinating agent, typically thionyl chloride (SOCl₂).[1][9]

General Reaction Scheme

The overall reaction can be represented as follows:

Caption: General reaction for the synthesis of this compound.

Experimental Protocols

Several patents provide detailed experimental procedures for the synthesis of this compound. A typical laboratory-scale synthesis is described below, based on procedures found in the patent literature.[6]

Materials:

-

Trimellitic anhydride

-

Thionyl chloride

-

Solvent (e.g., toluene, benzene)

-

Catalyst (e.g., N,N-dimethylformamide, pyridine)

Procedure:

-

In a reaction flask equipped with a reflux condenser and a stirrer, a mixture of trimellitic anhydride and a suitable solvent is prepared.

-

A catalytic amount of an organic base is added to the mixture.

-

Thionyl chloride is added dropwise to the stirred mixture.

-

The reaction mixture is heated to reflux and maintained at this temperature for several hours until the evolution of gas (HCl and SO₂) ceases.

-

After the reaction is complete, the excess thionyl chloride and the solvent are removed by distillation under reduced pressure.

-

The crude this compound is then purified by vacuum distillation.

Yields and Purity: Reported yields for this process are typically in the range of 80-95%, with purities exceeding 99%.[6][9]

The following table summarizes various reaction conditions and yields reported in the literature:

| Chlorinating Agent | Solvent | Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Thionyl Chloride | Toluene | Triphenylphosphine | 85 | 10 | 83.9 | [6] |

| Thionyl Chloride | Benzene | N,N-dimethylacetamide | 80 | 6 | 83.6 | [6] |

| Thionyl Chloride | Not specified | Not specified | 70 | 10 | 95.1 | [9] |

Key Applications

The primary application of this compound is as a monomer in the synthesis of high-performance polyamide-imide (PAI) resins.[1]

Synthesis of Polyamide-Imides

The synthesis of PAIs via the "acid chloride route" involves the polycondensation of this compound with an aromatic diamine, such as methylene (B1212753) dianiline (MDA).[3]

Caption: Synthesis of Polyamide-Imides from TMAC.

This reaction proceeds through a soluble poly(amic acid) intermediate, which is then thermally or chemically cyclized to form the final insoluble and intractable polyamide-imide.[3]

Biological Signaling Pathways

Currently, there is a lack of specific information in the scientific literature detailing the interaction of this compound with biological signaling pathways. Research on the biological effects of related compounds has primarily focused on the toxicity and allergenic properties of trimellitic anhydride. Trimellitic anhydride is known to be a respiratory sensitizer (B1316253) and can induce asthma and other respiratory conditions in exposed individuals.[10] The polymers derived from this compound, polyamide-imides, are generally considered to be biocompatible and are used in some medical applications.[8][11] However, the potential for residual monomers or degradation products to interact with biological systems is an area that requires further investigation. The cured epoxy resins, which can sometimes use trimellitate derivatives as curing agents, have been shown in some studies to be non-cytotoxic.[12]

Conclusion

This compound has played a pivotal role in the development of high-performance polymers. While the specific details of its initial discovery are not extensively documented, its emergence is clearly tied to the innovation in polymer chemistry in the mid-20th century. The robust and well-established synthesis from trimellitic anhydride and thionyl chloride has enabled its large-scale production for the manufacturing of polyamide-imides, materials that continue to be indispensable in demanding technological applications. Further research into the potential biological interactions of this reactive monomer and its derivatives could open new avenues for its application in the biomedical field.

References

- 1. nbinno.com [nbinno.com]

- 2. apps.dtic.mil [apps.dtic.mil]

- 3. Polyamide-imide - Wikipedia [en.wikipedia.org]

- 4. Trimellitic anhydride - Wikipedia [en.wikipedia.org]

- 5. TRIMELLITIC ANHYDRIDE - Ataman Kimya [atamanchemicals.com]

- 6. CN103626729A - Preparation method of this compound - Google Patents [patents.google.com]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. Biocompatibility of Polyimides: A Mini-Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Trimellitic anhydride | C9H4O5 | CID 11089 - PubChem [pubchem.ncbi.nlm.nih.gov]